3-Fluoro-4-(naphthalen-2-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(naphthalen-2-YL)benzoic acid is an organic compound with the molecular formula C17H11FO2 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the 3-position and a naphthyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(naphthalen-2-YL)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 3-fluorobenzoic acid), boronic acid (e.g., 2-naphthylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(naphthalen-2-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Fluoro-4-(naphthalen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aromatic compounds.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(naphthalen-2-YL)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aromatic and fluorinated moieties, affecting molecular pathways and cellular processes. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(naphthalen-2-YL)benzoic acid: A positional isomer with the fluorine and naphthyl groups swapped.
4-Fluorobenzoic acid: Lacks the naphthyl group, making it less complex.
3-Fluorobenzoic acid: Lacks the naphthyl group, similar to 4-fluorobenzoic acid but with the fluorine at a different position.
Uniqueness
3-Fluoro-4-(naphthalen-2-YL)benzoic acid is unique due to the presence of both a fluorine atom and a naphthyl group, which can impart distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired.
Properties
IUPAC Name |
3-fluoro-4-naphthalen-2-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO2/c18-16-10-14(17(19)20)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOIDJWLZDGWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681309 |
Source
|
Record name | 3-Fluoro-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-62-3 |
Source
|
Record name | 3-Fluoro-4-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.